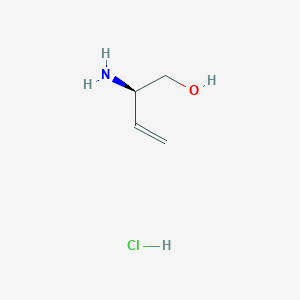

(R)-2-Amino-but-3-en-1-ol hydrochloride

Description

BenchChem offers high-quality (R)-2-Amino-but-3-en-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-but-3-en-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661552 | |

| Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313995-40-3 | |

| Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-but-3-en-1-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-but-3-en-1-ol hydrochloride, a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry, possesses a unique combination of functional groups that make it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, reactivity, and notable applications in drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not only factual data but also to provide insights into the practical application and rationale behind the presented information.

Physicochemical Properties

(R)-2-Amino-but-3-en-1-ol hydrochloride is a white to off-white or light brown solid at room temperature[1]. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀ClNO | [2][3][4] |

| Molecular Weight | 123.58 g/mol | [2][4] |

| Appearance | Off-white to light brown solid | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

| Boiling Point (Computed) | 174.6°C | [3] |

| Flash Point (Computed) | 59.4°C | [3] |

| Purity (Typical) | ≥97% | [2] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for (R)-2-Amino-but-3-en-1-ol hydrochloride is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH and =CH₂), the chiral methine proton (-CH(NH₃⁺)-), the diastereotopic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the ammonium protons (-NH₃⁺). The vinyl protons will exhibit characteristic splitting patterns (doublet of doublets for the internal vinyl proton and separate signals for the terminal vinyl protons). The coupling constants will be indicative of the cis and trans relationships between the vinyl protons.

-

¹³C NMR: The carbon NMR spectrum will display four unique signals corresponding to the two sp² hybridized carbons of the vinyl group, the chiral carbon bearing the amino group, and the carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electronegativity of the attached functional groups[5][6].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by broad absorption bands in the region of 3400-3000 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the hydroxyl and ammonium groups. A strong, broad band associated with the ammonium group is a key feature of amino acid hydrochlorides. Other significant peaks will include C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration around 1640 cm⁻¹, and C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base at m/z 88.1. Fragmentation patterns would likely involve the loss of water, ammonia, or the hydroxymethyl group[7].

Synthesis of (R)-2-Amino-but-3-en-1-ol Hydrochloride

The synthesis of chiral amino alcohols, including vinylglycinol derivatives, is a well-established field in organic synthesis. While a specific, detailed protocol for the hydrochloride salt of the (R)-enantiomer was not found in the initial searches, a general and reliable synthetic strategy involves the reduction of the corresponding (R)-vinylglycine or its ester derivative.

Synthetic Workflow: A Representative Approach

A common and efficient method for preparing chiral α-amino alcohols is the reduction of the corresponding α-amino acid. This transformation preserves the stereochemistry at the α-carbon.

Caption: General synthetic workflow for (R)-2-Amino-but-3-en-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical, based on established methods)

Step 1: Esterification of (R)-Vinylglycine

-

Suspend (R)-Vinylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and also protects the amino group as its hydrochloride salt, preventing side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude (R)-vinylglycine methyl ester hydrochloride.

Step 2: Reduction to (R)-2-Amino-but-3-en-1-ol

-

In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous etheral solvent like tetrahydrofuran (THF). Causality: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Anhydrous and inert conditions are critical due to the high reactivity of LiAlH₄ with water and atmospheric moisture.

-

Carefully add the crude (R)-vinylglycine methyl ester hydrochloride portion-wise to the stirred suspension of the reducing agent at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid aluminum salts and wash thoroughly with THF or another suitable organic solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude (R)-2-Amino-but-3-en-1-ol free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (R)-2-Amino-but-3-en-1-ol in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to afford (R)-2-Amino-but-3-en-1-ol hydrochloride.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR or GC analysis.

Reactivity and Synthetic Utility

The synthetic versatility of (R)-2-Amino-but-3-en-1-ol hydrochloride stems from the presence of three distinct functional groups: a primary amine, a primary alcohol, and a vinyl group.

Reactions of the Amino Group

The primary amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. Protection of the amino group is often a necessary step in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule.

Reactions of the Hydroxyl Group

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. It can also be protected, for instance, as a silyl ether or a benzyl ether.

Reactions of the Vinyl Group

The vinyl group is susceptible to a wide range of transformations characteristic of alkenes, including:

-

Oxidative cleavage: Ozonolysis or dihydroxylation followed by periodate cleavage can be used to generate a two-carbon shorter fragment with an aldehyde or carboxylic acid functionality.

-

Epoxidation: The double bond can be epoxidized to form a chiral epoxide, which is a valuable synthetic intermediate.

-

Hydroboration-oxidation: This reaction can be used to introduce a hydroxyl group at the terminal carbon of the vinyl group in an anti-Markovnikov fashion.

-

Cross-metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds, enabling the extension of the carbon chain.

Applications in Drug Development

(R)-2-Amino-but-3-en-1-ol and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. Its structural features are incorporated into a range of therapeutic agents.

While specific examples of marketed drugs directly synthesized from (R)-2-Amino-but-3-en-1-ol hydrochloride were not explicitly found in the provided search results, its utility can be inferred from its classification as a chiral building block for pharmaceuticals. The presence of the amino alcohol and vinyl functionalities allows for its incorporation into a variety of molecular scaffolds, including those found in antiviral, antibiotic, and cardiovascular drugs[2].

The broader class of vinylglycine derivatives, of which this compound is a member, has been extensively used in the synthesis of alkaloids, azasugars, and novel amino acids.

Safety and Handling

(R)-2-Amino-but-3-en-1-ol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

(2R)-2-aminobut-3-en-1-ol,hydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

(S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Cas 99726-03-1,2-aminobut-3-en-1-ol hydrochloride - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Amino-2-methylbut-3-en-1-ol | C5H11NO | CID 21698825 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents. (n.d.).

-

Mass Spectroscopy peak assignments in but-3-en-1-ol - Chemistry Stack Exchange. (2014, October 19). Retrieved January 20, 2026, from [Link]

-

n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 20, 2026, from [Link]

Sources

- 1. (R)-2-AMINO-BUT-3-EN-1-OL HYDROCHLORIDE | 313995-40-3 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. (R)-2-amino-but-3-en-1-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

In-Depth Technical Guide: (R)-2-Amino-but-3-en-1-ol Hydrochloride (CAS 313995-40-3)

Foreword: The Strategic Value of a Chiral Allylic Amino Alcohol

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable. These chiral synthons are the foundational elements upon which complex, stereochemically-defined molecules are built. (R)-2-Amino-but-3-en-1-ol hydrochloride, also known as (R)-vinylglycinol hydrochloride, emerges as a particularly valuable reagent in this context. Its structure is deceptively simple, yet it houses a powerful combination of functionalities: a primary amine, a primary alcohol, a vinyl group, and a defined stereocenter at the C2 position. This unique arrangement offers multiple, orthogonal reactive sites, making it a versatile tool for asymmetric synthesis. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, exploring the core properties, synthesis, and strategic applications of this important chiral building block.

Section 1: Core Molecular Profile and Physicochemical Properties

(R)-2-Amino-but-3-en-1-ol hydrochloride is the salt form of the parent amino alcohol, which enhances its stability and handling properties, making it a readily usable crystalline solid in laboratory settings.[1][2] The hydrochloride salt form ensures that the highly nucleophilic primary amine is protonated, preventing unwanted side reactions and improving shelf-life.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="2.5,-0.5!"]; C4 [label="C", pos="3.5,-0.5!"]; O1 [label="O", pos="1.8,1.8!"]; N1 [label="N", pos="2.2,-1.8!"]; H_O [label="H", pos="2.6,2.1!"]; H1_N [label="H", pos="1.7,-2.5!"]; H2_N [label="H", pos="2.7,-2.5!"]; H3_N [label="H", pos="3.2,-1.5!"]; Cl [label="Cl⁻", pos="4.5,-2.5!", fontcolor="#EA4335"];

// Define invisible nodes for bond labels and stereochemistry chiral_center [label="*", pos="1.2,0.8!", fontcolor="#4285F4"]; R_label [label="(R)", pos="0.8,-0.5!", fontcolor="#34A853"];

// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [penwidth=2.5, style=solid]; // Wedge bond C3 -- C4 [penwidth=2.5, style=double]; C2 -- O1; O1 -- H_O; C2 -- N1; N1 -- H1_N; N1 -- H2_N; N1 -- H3_N [style=dashed]; // Interaction with Cl-

// Add labels for functional groups label_OH [label="Hydroxyl", pos="0.8,2.0!", fontsize=10]; label_NH3 [label="Ammonium", pos="3.2,-2.8!", fontsize=10]; label_Vinyl [label="Vinyl", pos="4.5,-0.2!", fontsize=10];

// Connect labels to atoms O1 -- label_OH [style=dotted, arrowhead=none]; N1 -- label_NH3 [style=dotted, arrowhead=none]; C4 -- label_Vinyl [style=dotted, arrowhead=none]; } } Caption: Structure of (R)-2-Amino-but-3-en-1-ol Hydrochloride.

The key to its utility lies in the stereospecific arrangement at the C2 carbon. This chirality is fundamental to its role in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule, a critical requirement in the pharmaceutical industry.[3]

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 313995-40-3 | [4][5] |

| Molecular Formula | C₄H₁₀ClNO | [4] |

| Molecular Weight | 123.58 g/mol | [4] |

| Appearance | White to yellow solid | [4] |

| Canonical SMILES | C=CN.Cl | [4][6] |

| InChI Key | DWGZNOXQUQANQJ-PGMHMLKASA-N | [4] |

| Purity | Typically ≥97% | [6] |

| Hydrogen Bond Donors | 3 | [4] |

| Rotatable Bond Count | 2 |[4] |

Section 2: Synthesis and Quality Control

The synthesis of chiral amino alcohols like (R)-vinylglycinol is a well-established field, often starting from readily available chiral precursors such as amino acids.[7] The reduction of the corresponding amino acid is a common and effective method.[7]

Conceptual Synthetic Pathway

A prevalent strategy involves the reduction of a protected (R)-vinylglycine derivative. The choice of starting material and reducing agent is critical for maintaining stereochemical integrity and achieving high yields.

Causality in Synthesis:

-

Why start with a chiral amino acid? Leveraging the natural chiral pool is economically and synthetically efficient. It avoids the need for complex asymmetric catalysis or chiral resolution steps, which can be costly and reduce overall yield.

-

Why protect the amine? The amino group is a potent nucleophile and can interfere with subsequent reactions, particularly those involving electrophilic reagents or reducing agents. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) temporarily mask its reactivity.

-

Why is the final product a hydrochloride salt? The free amine is often an oil, can be hygroscopic, and is susceptible to oxidation or reaction with atmospheric CO₂. Converting it to the hydrochloride salt provides a stable, crystalline, and easy-to-handle solid, which is the industry standard for amine-containing building blocks.[8]

Quality Control (QC) Protocol: A Self-Validating System

Ensuring the identity, purity, and enantiomeric integrity of the final product is paramount. A robust QC workflow validates the success of the synthesis.

Section 3: Applications in Drug Discovery and Asymmetric Synthesis

The power of (R)-2-Amino-but-3-en-1-ol hydrochloride lies in its trifunctional nature. The amine, alcohol, and vinyl groups can be manipulated selectively to build molecular complexity. Chiral 1,2-amino alcohols are recognized as privileged structures in organic chemistry, serving as versatile building blocks for natural products, commercial drugs, and ligands.[9]

Key Reactive Sites and Transformations:

-

The Amino Group (NH₂): Once liberated from its salt form, this primary amine is a potent nucleophile. It readily participates in:

-

Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form chiral amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

N-Alkylation: Reaction with alkyl halides.

-

Heterocycle Formation: Serving as a key nitrogen source for synthesizing rings like pyrrolidines, piperidines, and morpholines.[9][10]

-

-

The Hydroxyl Group (OH): This primary alcohol can be:

-

Esterified: To form chiral esters.

-

Etherified: To form chiral ethers (e.g., via Williamson ether synthesis).

-

Oxidized: To form the corresponding chiral aldehyde or carboxylic acid.

-

Activated: Converted to a good leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

-

-

The Vinyl Group (C=C): This unsaturated moiety opens a vast array of synthetic possibilities, including:

-

Olefin Metathesis: For carbon-carbon bond formation.

-

Epoxidation: To form a chiral epoxide, a highly valuable synthetic intermediate.

-

Hydroboration-Oxidation: To introduce another hydroxyl group with regioselectivity.

-

Heck or Suzuki Coupling: To form more complex carbon skeletons.

-

This multi-functionality makes it a valuable starting material for creating libraries of diverse, chiral molecules for high-throughput screening in drug discovery programs.

Section 4: Exemplary Experimental Protocol

This section provides a detailed, self-validating protocol for a common transformation: the N-Boc protection of (R)-2-Amino-but-3-en-1-ol hydrochloride. This is often the first step in a synthetic sequence to enable further modification of the hydroxyl or vinyl groups.

Protocol: N-Boc Protection of (R)-2-Amino-but-3-en-1-ol

Objective: To synthesize (R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate.

Materials:

-

(R)-2-Amino-but-3-en-1-ol hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-Amino-but-3-en-1-ol hydrochloride (e.g., 5.0 g, 40.4 mmol, 1.0 eq) and dichloromethane (100 mL). Stir to form a suspension.

-

Rationale: DCM is a good, relatively non-polar solvent that facilitates the reaction and subsequent workup. The starting material will not fully dissolve initially.

-

-

Basification: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (e.g., 12.4 mL, 89.0 mmol, 2.2 eq) dropwise over 15 minutes.

-

Rationale: Two equivalents of base are required. The first neutralizes the hydrochloride salt to liberate the free amine. The second equivalent neutralizes the acid byproduct generated during the reaction with Boc₂O. Cooling is necessary as this acid-base reaction is exothermic.

-

-

Boc Anhydride Addition: In a separate beaker, dissolve Di-tert-butyl dicarbonate (Boc₂O) (e.g., 9.7 g, 44.5 mmol, 1.1 eq) in a small amount of DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Rationale: A slight excess of the protecting agent ensures complete conversion of the starting material. Slow addition maintains temperature control.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature workup or unnecessary reaction time. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes.

-

-

Aqueous Workup: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Rationale: The bicarbonate wash removes any unreacted acidic species. The brine wash removes residual water and helps to break any emulsions.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization (Validation): The resulting crude product (typically a colorless oil or white solid) should be analyzed by ¹H NMR and Mass Spectrometry to confirm the structure and purity before proceeding to the next synthetic step.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

-

Hazard Classifications: (R)-2-Amino-but-3-en-1-ol hydrochloride is classified as acutely toxic if swallowed and toxic to aquatic life with long-lasting effects. Other sources indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 6.1C (Combustible, acute toxic category 3).

Conclusion

(R)-2-Amino-but-3-en-1-ol hydrochloride is more than just a chemical; it is a strategic asset in the toolkit of the modern synthetic chemist. Its defined stereochemistry and orthogonal functional groups provide a reliable and versatile platform for the efficient construction of complex chiral molecules. From pharmaceutical intermediates to novel ligands for catalysis, its applications are broad and impactful. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its synthetic potential, accelerating the pace of innovation in drug discovery and beyond.

References

-

Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, ACS Publications. [Link]

-

Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

-

LookChem. Cas 99726-03-1, 2-aminobut-3-en-1-ol hydrochloride. LookChem. [Link]

-

PubChem. (S)-2-aminobut-3-en-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Aminobut-3-en-1-ol. National Center for Biotechnology Information. [Link]

-

Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Medicines for All Institute. [Link]

- Google Patents.

-

National Institutes of Health. Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. PMC. [Link]

- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

National Institutes of Health. New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. PMC. [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

-

National Institutes of Health. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC. [Link]

- Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.

-

ResearchGate. Artificial Chemical Neural Network for Drug Discovery Applications. ResearchGate. [Link]

-

PubMed. Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. PubMed. [Link]

Sources

- 1. Cas 99726-03-1,2-aminobut-3-en-1-ol hydrochloride | lookchem [lookchem.com]

- 2. 2-Aminobut-3-EN-1-OL hydrochloride | 219803-57-3; 99726-03-1 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-2-AMINO-BUT-3-EN-1-OL HYDROCHLORIDE | 313995-40-3 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Chiral Pool-Based Synthetic Guide to (R)-2-Amino-but-3-en-1-ol Hydrochloride

Abstract

(R)-2-Amino-but-3-en-1-ol hydrochloride, a vital chiral building block, is instrumental in the synthesis of various pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis, emphasizing strategies that commence from the chiral pool. By exploring the mechanistic details of key chemical transformations and presenting robust experimental protocols, this document aims to equip researchers and professionals in drug development with the necessary insights for its efficient synthesis. All methodologies and scientific assertions are rigorously supported by authoritative, peer-reviewed literature.

Introduction: The Strategic Importance of (R)-2-Amino-but-3-en-1-ol

The imperative for enantiomerically pure compounds in the pharmaceutical sector is ever-present. The therapeutic efficacy of many drugs is intrinsically linked to their specific stereochemistry. (R)-2-Amino-but-3-en-1-ol, also known as (R)-vinylglycinol, is a cornerstone for the synthesis of numerous bioactive molecules.[1] Its value as a chiral synthetic building block is well-established, particularly in the creation of alkaloids, azasugars, and novel amino acids.[1]

The "chiral pool" comprises readily available and economically viable enantiomerically pure natural products, such as amino acids and carbohydrates.[][3] Utilizing these precursors is a highly effective strategy, as their inherent chirality can be transferred to the target molecule, thereby avoiding complex asymmetric syntheses or resolutions. This guide will concentrate on synthetic pathways to (R)-2-Amino-but-3-en-1-ol hydrochloride that leverage the stereochemical integrity of natural L-amino acids.

Synthetic Strategies from the Chiral Pool

The most established and efficient routes to (R)-2-Amino-but-3-en-1-ol hydrochloride begin with L-amino acids. The primary synthetic challenge is the stereospecific conversion of the amino acid side chain into a vinyl group while retaining the original stereocenter. This guide will detail two prominent strategies, utilizing L-methionine and L-glutamic acid as starting materials.

The L-Methionine Approach: A Classic and Robust Route

L-methionine is an excellent starting material due to its low cost and the manipulable thioether side chain. The general synthetic plan involves the protection of the amino and carboxyl functional groups, followed by a key elimination reaction to form the vinyl group.

The essence of this strategy is the transformation of the methionine side chain into an effective leaving group. This is typically accomplished by S-methylation to create a sulfonium salt, which then undergoes an E2 elimination reaction when treated with a base. The stereochemistry of the final product is dictated by the chirality of the L-methionine precursor. The carboxylic acid is subsequently reduced to a primary alcohol, a standard procedure usually carried out after the elimination step.

The following diagram illustrates a typical synthetic sequence for preparing (R)-2-Amino-but-3-en-1-ol hydrochloride from L-methionine.

Caption: Synthetic workflow from L-Methionine.

Step 1: N-Boc Protection of L-Methionine

-

Dissolve L-methionine (1 equiv.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.5 equiv.) and stir until a clear solution is obtained.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in portions.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify with 1 M HCl to a pH of 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-methionine.

Step 2: Esterification

-

Suspend N-Boc-L-methionine (1 equiv.) in methanol.

-

Cool to 0 °C and add thionyl chloride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: S-Methylation

-

Dissolve the N-Boc-L-methionine methyl ester (1 equiv.) in acetone.

-

Add methyl iodide (3 equiv.) and stir at room temperature for 48 hours in the dark.

-

Collect the precipitated sulfonium salt by filtration and wash with cold acetone.

Step 4: Hofmann Elimination

-

Suspend the sulfonium salt (1 equiv.) in a 1:1 mixture of water and methanol.

-

Add freshly prepared silver(I) oxide (1.5 equiv.) and stir for 2 hours at room temperature.

-

Filter through Celite to remove silver salts.

-

Concentrate the filtrate and heat the residue at 120-140 °C under vacuum.

Step 5: Reduction

-

Dissolve the crude vinylglycine derivative (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool to 0 °C and add lithium borohydride (LiBH₄, 2 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Carefully quench with 1 M HCl.

Step 6: Deprotection and Salt Formation

-

Concentrate the reaction mixture.

-

Dissolve the residue in a minimal amount of methanol and add a 4 M solution of HCl in dioxane.

-

Stir for 2-4 hours at room temperature.

-

Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-Amino-but-3-en-1-ol hydrochloride.

| Step | Reagents | Typical Yield (%) | Key Considerations |

| N-Boc Protection | (Boc)₂O, NaOH | >95 | Careful pH control during workup. |

| Esterification | MeOH, SOCl₂ | >90 | Maintain anhydrous conditions. |

| S-Methylation | MeI | 85-95 | Protect from light and allow sufficient reaction time. |

| Hofmann Elimination | Ag₂O, heat | 60-70 | Precise temperature control is crucial. |

| Reduction | LiBH₄ | 80-90 | Cautious quenching of excess hydride. |

| Deprotection & Salt Formation | HCl in Dioxane | >95 | Ensure complete removal of the Boc group. |

The L-Glutamic Acid Approach: An Alternative Strategy

L-Glutamic acid offers a viable alternative route. This method generally involves the selective reduction of the side-chain carboxylic acid, followed by a rearrangement reaction to install the amino group, and subsequent steps to create the vinyl functionality.

The stereocenter of L-glutamic acid is maintained throughout the synthesis. Key steps include the selective protection and deprotection of the two carboxylic acids and the amino group. The vinyl group can be introduced via several methods, such as a Wittig reaction on an aldehyde derived from the side chain.

The following diagram outlines a potential synthetic pathway from L-glutamic acid.

Caption: Synthetic workflow from L-Glutamic Acid.

Trustworthiness: Self-Validating Systems and Quality Control

The integrity of any synthetic protocol is validated through rigorous analytical checks at each stage. For the synthesis of (R)-2-Amino-but-3-en-1-ol hydrochloride, the following quality control measures are indispensable:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of all intermediates and the final product. The presence of signals in the vinyl region of the ¹H NMR spectrum is a key indicator of a successful elimination or olefination reaction.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): To ascertain the enantiomeric purity of the final product, ensuring that no racemization has occurred.

-

Melting Point and Optical Rotation: To compare the physical properties of the synthesized compounds with established literature values.

Authoritative Grounding & Comprehensive References

The experimental procedures and mechanistic discussions in this guide are grounded in well-established, peer-reviewed scientific literature. The following references provide the foundation for the synthetic strategies discussed.

References

Sources

Discovery and synthesis of chiral amino alcohols

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a high-value class of organic compounds that constitute the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their specific stereochemistry is frequently essential for biological activity, rendering their enantioselective synthesis a critical focus in medicinal chemistry and process development.[1][2] This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, catalytic asymmetric reductions, and biocatalytic approaches. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided to offer actionable insights for laboratory application.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol group. When the carbon atoms bearing these functionalities are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for highly selective interactions with chiral biological targets like enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including:

-

Beta-blockers (e.g., Propranolol)

-

Antivirals

-

Anticancer drugs (e.g., the side-chain of Taxol)[1]

-

Emergency medicines like Epinephrine and Norepinephrine[3]

-

Bronchodilators such as (R)-Salbutamol[3]

Beyond their direct role in APIs, they also serve as critical chiral ligands and auxiliaries in asymmetric catalysis, enabling the synthesis of other complex chiral molecules.[4][5][6] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1] This guide explores the primary strategies developed to meet this synthetic challenge.

Core Synthetic Strategies: A Methodological Overview

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic asymmetric transformations.[1] The choice of strategy is often dictated by the desired structure, scale, and economic viability.

Caption: Core strategies for the synthesis of chiral amino alcohols.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[1] This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.

Causality and Rationale: The core principle is the chemical reduction of the carboxylic acid moiety of an amino acid to a primary alcohol without disturbing the existing stereocenter. This is a highly reliable method because the chirality is already set by nature. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically employed for this transformation.

-

Advantages: High enantiopurity is guaranteed by the starting material, which is often inexpensive and readily available.[1]

-

Limitations: The structural diversity of the final products is restricted to the side chains of the naturally occurring amino acids.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-but-3-en-1-ol Hydrochloride

(R)-2-Amino-but-3-en-1-ol hydrochloride , a valuable chiral building block, plays a pivotal role in the synthesis of numerous pharmaceutical agents and complex organic molecules. Its structural motif, featuring both a primary amine and a vinyl group on adjacent stereocenters, makes it a versatile precursor for a variety of chemical transformations. This guide provides an in-depth exploration of the key enantioselective strategies for the synthesis of this compound, offering insights into the underlying principles and practical considerations for researchers and professionals in drug development.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-2-Amino-but-3-en-1-ol, also known as (R)-vinylglycinol, has been approached through several distinct and innovative strategies. The choice of a particular synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will delve into the following key methodologies:

-

Dynamic Kinetic Asymmetric Transformation (DYKAT)

-

Sharpless Asymmetric Epoxidation

-

Asymmetric Allylation of Glycine Derivatives

-

Chemoenzymatic and Biocatalytic Synthesis

Each of these approaches offers unique advantages and challenges, which will be discussed in detail in the subsequent sections.

Dynamic Kinetic Asymmetric Transformation (DYKAT): A Highly Efficient Approach

Dynamic Kinetic Asymmetric Transformation (DYKAT) has emerged as a powerful strategy for the synthesis of chiral molecules from racemic starting materials. In the context of (R)-vinylglycinol synthesis, a notable example involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of butadiene monoepoxide.[1]

Core Principle

This method leverages a palladium catalyst with a chiral ligand to selectively react with one enantiomer of the racemic epoxide. Concurrently, the unreacted enantiomer is rapidly racemized, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. The use of phthalimide as a nitrogen source provides a protected form of the amino alcohol, which can be subsequently deprotected.[1]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

A representative procedure for the synthesis of a protected form of vinylglycinol via DYKAT is as follows:[1]

-

To a solution of butadiene monoepoxide in a suitable solvent (e.g., THF), add phthalimide as the nitrogen nucleophile.

-

Introduce the palladium catalyst, typically formed in situ from a palladium source (e.g., Pd₂(dba)₃) and a chiral ligand (e.g., a Trost ligand).

-

The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture is worked up, and the product is purified by chromatography.

-

The resulting phthalimide-protected vinylglycinol can be crystallized to enhance its enantiomeric excess to >99%.[1]

-

Subsequent deprotection of the phthalimide group yields (R)-2-Amino-but-3-en-1-ol, which can then be converted to its hydrochloride salt.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Up to >99% after crystallization | [1] |

| Yield | Nearly quantitative | [1] |

| Key Reagents | Butadiene monoepoxide, Phthalimide, Palladium catalyst, Chiral ligand | [1] |

Illustrative Workflow

Caption: Sharpless epoxidation route to (R)-vinylglycinol HCl.

Asymmetric Allylation of Glycine Derivatives

Another powerful strategy involves the asymmetric allylation of glycine derivatives. This approach constructs the carbon skeleton and introduces the stereocenters in a single key step.

Core Principle

These methods typically employ a glycine equivalent, such as a glycine iminoester or an α-chloro glycinate, which is then reacted with an allylating agent in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, controls the facial selectivity of the nucleophilic attack, leading to an enantiomerically enriched product. [2][3][4]

Experimental Protocol: Chiral Squaramide Catalyzed Allylation

A representative protocol using a chiral squaramide catalyst is as follows: [3]

-

An N-carbamoyl-protected α-chloro glycinate is used as the glycine electrophile.

-

The reaction is carried out in the presence of a chiral squaramide hydrogen-bond donor catalyst.

-

An allylsilane or allylstannane is used as the nucleophilic allylating agent.

-

The reaction proceeds via an anion-abstraction mechanism, with the catalyst controlling the stereochemistry of the C-C bond formation.

-

The resulting α-allyl amino ester can be further manipulated to yield the target amino alcohol.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Up to 97% | [3] |

| Diastereoselectivity | >10:1 for branched products | [3] |

| Key Reagents | α-chloro glycinate, Allylsilane/Allylstannane, Chiral squaramide catalyst | [3] |

Catalytic Cycle

Caption: Catalytic cycle for asymmetric allylation of a glycine derivative.

Chemoenzymatic and Biocatalytic Synthesis

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. [5][6][7]For the synthesis of (R)-vinylglycinol, biocatalytic approaches, such as those employing transaminases, are particularly attractive. [8]

Core Principle

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. By using an (R)-selective transaminase, a prochiral keto-alcohol can be converted directly into the desired (R)-amino alcohol with high enantiopurity. This approach is often lauded for its green credentials, as it typically proceeds in aqueous media under ambient conditions. [9][10]

Experimental Protocol: Transaminase-Mediated Amination

A general procedure for a biocatalytic synthesis is:

-

A suitable prochiral keto-alcohol precursor is synthesized.

-

The keto-alcohol is incubated with an (R)-selective transaminase in an aqueous buffer.

-

An amine donor, such as isopropylamine, is added in excess to drive the reaction equilibrium.

-

The reaction is gently agitated at a controlled temperature and pH.

-

Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase.

-

The extracted amino alcohol is then purified and converted to its hydrochloride salt.

Data Summary

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Often >99% | [8][9] |

| Reaction Conditions | Mild (aqueous buffer, room temperature) | [10] |

| Key Reagents | Prochiral keto-alcohol, (R)-selective transaminase, Amine donor | [8] |

Biocatalytic Transformation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of Proxyphylline Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of (R)-2-Amino-but-3-en-1-ol HCl

An In-Depth Technical Guide to the Physical and Chemical Properties of (R)-2-Amino-but-3-en-1-ol HCl

Introduction

(R)-2-Amino-but-3-en-1-ol hydrochloride is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a primary amine, a primary alcohol, a terminal alkene, and a defined stereocenter, makes it a precursor of significant interest for the synthesis of complex, enantiomerically pure molecules. This is particularly crucial in the field of drug development, where the specific three-dimensional arrangement of atoms can dictate the efficacy and safety of a pharmaceutical agent.[1][] The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and application in various reaction conditions.[1] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of (R)-2-Amino-but-3-en-1-ol HCl, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

A thorough understanding of a molecule begins with its fundamental identity. The structural features of (R)-2-Amino-but-3-en-1-ol HCl are key to its reactivity and utility.

Systematic and Common Identifiers:

-

IUPAC Name: (2R)-2-aminobut-3-en-1-ol;hydrochloride

-

Common Synonyms: (R)-2-Amino-but-3-en-1-ol hydrochloride, (2R)-2-amino-3-buten-1-ol hydrochloride[3]

Structural Representation:

The molecule's functionality is best understood visually. The amine and alcohol groups provide sites for nucleophilic and electrophilic attack, respectively, while the alkene is available for addition reactions. The (R)-configuration at the C2 position is critical for its application in asymmetric synthesis.

Caption: Structure of (R)-2-Amino-but-3-en-1-ol HCl with key functional groups highlighted.

Physical and Chemical Properties

The physical properties dictate the conditions for storage, handling, and reaction setup.

| Property | Value | Source |

| Appearance | White to yellow solid | [4] |

| Molecular Weight | 123.58 g/mol | [1][4][6][7] |

| Molecular Formula | C₄H₁₀ClNO | [1][4][5][6] |

| Boiling Point | 174.6 °C (for free base) | [3] |

| Solubility | Water-soluble | [8] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][9] |

Expert Insights: The hydrochloride salt form significantly increases the compound's melting point and water solubility compared to its free base. This is advantageous for aqueous reaction media and for purification by recrystallization. The recommended storage at 2-8°C in a dry environment is critical to prevent degradation, likely through polymerization of the alkene or reaction of the amine.

Spectroscopic and Analytical Data

Spectroscopic data provides the definitive "fingerprint" of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

-CH₂OH (Alcohol Protons): Two diastereotopic protons, likely appearing as complex multiplets. Their chemical shift would be influenced by the adjacent stereocenter.

-

-CH(N)- (Chiral Center Proton): A multiplet, coupled to the protons on the adjacent alcohol and alkene groups.

-

-CH=CH₂ (Alkene Protons): Three distinct protons exhibiting both geminal and vicinal coupling, resulting in complex multiplets in the typical alkene region (5-6 ppm).

-

-NH₂ and -OH Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shift can be highly dependent on the solvent and concentration. In the hydrochloride form, the amine protons (-NH₃⁺) will also be present.

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number of unique carbon environments.

-

Expected Signals:

-

-CH₂OH: A signal in the alcohol region (~60-70 ppm).

-

-CH(N)-: A signal for the carbon at the chiral center.

-

-CH=CH₂: Two distinct signals in the alkene region (~110-140 ppm).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Key Expected Absorptions:

-

O-H Stretch (Alcohol): A broad peak around 3300-3400 cm⁻¹.

-

N-H Stretch (Amine Salt): Broad absorptions in the 2400-3200 cm⁻¹ range.

-

C-H Stretch (sp³ and sp²): Peaks just below 3000 cm⁻¹ (sp³) and just above 3000 cm⁻¹ (sp²).

-

C=C Stretch (Alkene): A peak around 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Molecular Ion Peak: For the free base (C₄H₉NO), the exact mass is 87.0684 g/mol .[10] The HCl salt will not typically show as a single parent ion. Instead, a peak corresponding to the protonated free base [M+H]⁺ at m/z 88.0757 would be expected under electrospray ionization (ESI) conditions.

Experimental Protocols: A Self-Validating System

To ensure the identity and purity of (R)-2-Amino-but-3-en-1-ol HCl in a research setting, a series of characterization experiments should be performed.

Workflow for Compound Verification

Caption: A validated workflow for the complete characterization of (R)-2-Amino-but-3-en-1-ol HCl.

Protocol 1: ¹H NMR Sample Preparation and Analysis

Causality: This protocol is designed to obtain a high-resolution spectrum to confirm the proton framework. The choice of D₂O as a solvent is due to the compound's solubility as a hydrochloride salt. D₂O will also exchange with the labile O-H and N-H protons, causing their signals to disappear, which can simplify the spectrum and aid in peak assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-2-Amino-but-3-en-1-ol HCl.

-

Dissolve the sample in approximately 0.7 mL of Deuterium Oxide (D₂O) in a clean NMR tube.

-

Add a small amount of a reference standard, such as DSS or TSP, if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Lock the spectrometer on the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative ratios of protons.

-

Analyze the chemical shifts and coupling patterns (multiplicity) to assign the peaks to the protons in the molecule.

-

Chemical Reactivity and Applications

The trifunctional nature of (R)-2-Amino-but-3-en-1-ol HCl makes it a powerful synthetic intermediate.

-

Amine Group: The primary amine can act as a nucleophile or be protected (e.g., as a Boc or Cbz derivative) to allow for selective reactions at other sites.

-

Alcohol Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be used as a nucleophile in esterification or etherification reactions.

-

Alkene Group: The terminal double bond is susceptible to a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis.

Trustworthiness through Application: The value of this chiral building block is demonstrated in its use in the synthesis of complex molecules. For instance, similar chiral amino alcohols are key components in the synthesis of antiviral drugs and other bioactive compounds.[11] The defined (R)-stereochemistry allows for the creation of a specific enantiomer of the target molecule, which is often a regulatory requirement for new therapeutic agents.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Classification: Acutely toxic if swallowed and toxic to aquatic life with long-lasting effects.[6]

-

GHS Signal Word: Danger[6]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Conclusion

(R)-2-Amino-but-3-en-1-ol HCl is a high-value chiral building block with a well-defined set of physical, chemical, and spectroscopic properties. Its utility in asymmetric synthesis is grounded in its unique combination of reactive functional groups—an amine, an alcohol, and an alkene—all arranged around a single stereocenter. A thorough understanding of its properties, coupled with rigorous analytical verification as outlined in this guide, enables researchers and drug development professionals to confidently and effectively utilize this compound in the synthesis of the next generation of complex, enantiomerically pure molecules.

References

-

LookChem. (n.d.). Cas 99726-03-1, 2-aminobut-3-en-1-ol hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2R)-2-aminobut-3-en-1-ol,hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobut-3-en-1-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Medicines for All Institute. (2019, November 18). Process Development Report. Retrieved from [Link]

Sources

- 1. (2R)-2-aminobut-3-en-1-ol,hydrochloride [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. (R)-2-amino-but-3-en-1-ol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 99726-03-1,2-aminobut-3-en-1-ol hydrochloride | lookchem [lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

An In-depth Technical Guide to the Chirality and Optical Purity of Allylic Amino Alcohols

Abstract

Chiral allylic amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1] Their stereochemical integrity is paramount, as different enantiomers of a drug can exhibit dramatically different pharmacological and toxicological profiles.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and advanced methodologies governing the stereocontrolled synthesis of allylic amino alcohols and the rigorous determination of their optical purity and absolute configuration. We will delve into the causality behind experimental choices in both synthesis and analysis, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of Chiral Allylic Amino Alcohols

The 1,2-amino alcohol and 1,3-amino alcohol frameworks are ubiquitous in medicinal chemistry.[3] The presence of both a hydroxyl and an amino group provides key hydrogen bonding capabilities, crucial for molecular recognition and binding to biological targets. The allylic moiety introduces a site of unsaturation that is ripe for further synthetic manipulation, allowing for the construction of more complex molecular architectures. Consequently, the development of robust, stereoselective methods to access enantiomerically pure allylic amino alcohols is a critical endeavor in modern organic synthesis and drug discovery.[4][5]

Asymmetric Synthesis: Crafting Chirality

The cornerstone of utilizing chiral molecules is the ability to synthesize them in an enantiomerically pure form. A variety of powerful strategies have been developed to control the stereochemical outcome of reactions that form allylic amino alcohols.

Sharpless Asymmetric Epoxidation: A Foundational Approach

One of the most reliable and historically significant methods for generating chiral building blocks is the Sharpless Asymmetric Epoxidation.[6][7] This reaction does not directly produce an amino alcohol but rather a chiral 2,3-epoxyalcohol from a prochiral allylic alcohol with very high enantioselectivity.[8] The resulting epoxide is a versatile intermediate. The high reactivity and defined stereochemistry of the three-membered ring allow for stereo- and regioselective ring-opening by nitrogen nucleophiles (e.g., azide followed by reduction, or ammonia) to yield the desired vicinal amino alcohol.[9]

-

Causality: The choice of diethyl tartrate (DET) enantiomer, L-(+)-DET or D-(-)-DET, dictates which face of the alkene is epoxidized, providing predictable and controllable access to either enantiomer of the product.[6][7] This predictability is a key advantage of the method. The titanium tetra(isopropoxide) catalyst orchestrates the assembly of the allylic alcohol, the tartrate ligand, and the tert-butyl hydroperoxide oxidant in a chiral environment, ensuring the high degree of stereocontrol.[7]

Caption: Pathway from allylic alcohol to amino alcohol via Sharpless epoxidation.

Kinetic Resolution: Separating a Racemic Mixture

Kinetic resolution is a powerful technique that operates on a racemic mixture of allylic alcohols. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.[10] In the context of allylic alcohols, methods like non-enzymatic acylation or enantioselective isomerization can be employed.[11][12][13] For example, a chiral acylation catalyst will preferentially acylate one enantiomer, allowing the unreacted, enantiomerically enriched alcohol to be recovered.

-

Expertise: The success of a kinetic resolution is quantified by the selectivity factor (s). A high s value (>200) is desirable for achieving high enantiomeric excess (ee) in both the recovered starting material and the product.[11] The limitation is that the maximum theoretical yield for a single enantiomer is 50%, making it inherently less atom-economical than a purely asymmetric synthesis.

Modern Catalytic Strategies

More recent advances have focused on developing highly efficient, atom-economical catalytic methods for the direct synthesis of chiral amino alcohols.

-

Copper-Catalyzed Asymmetric Hydroamination: This method allows for the direct addition of an amine across the double bond of an allylic alcohol. The use of a chiral copper-hydride catalyst can achieve excellent levels of regio- and enantioselectivity, providing direct access to valuable chiral 1,3-amino alcohols.[14] This approach avoids the need for pre-functionalization and multi-step sequences.[14]

-

Asymmetric "Borrowing Hydrogen" Cascades: This elegant strategy, often employing ruthenium or iridium catalysts, is a highly atom-efficient process.[15] The catalyst transiently "borrows" hydrogen from an allylic alcohol to form an α,β-unsaturated carbonyl intermediate in situ.[16] This intermediate then undergoes a conjugate addition with an amine, followed by the return of the "borrowed" hydrogen in an asymmetric reduction step to yield the chiral γ-amino alcohol.[16][17]

-

Enantioselective Aminoallylation of Ketones: This strategy involves the addition of an amino-substituted allyl nucleophile to a ketone.[3] Modern methods utilize copper-catalyzed reductive couplings to generate these nucleophiles in situ, allowing for the synthesis of complex allylic 1,2-amino tertiary alcohols with high diastereo- and enantioselectivity.[18][19][20]

| Synthetic Method | Typical Precursor(s) | Key Features | Typical Enantioselectivity |

| Sharpless Epoxidation | Allylic Alcohol | Predictable stereochemistry, versatile epoxide intermediate.[6][9] | >95% ee[8] |

| Kinetic Resolution | Racemic Allylic Alcohol | Separates existing enantiomers; max 50% yield of one enantiomer.[11][12] | Up to >99% ee (for recovered material)[11] |

| Cu-Catalyzed Hydroamination | Allylic Alcohol, Amine | Direct, atom-economical, excellent regio- and enantioselectivity.[14] | High ee[14] |

| "Borrowing Hydrogen" | Allylic Alcohol, Amine | Atom-efficient cascade, forms γ-amino alcohols.[16] | 88-94% ee[16] |

| Aminoallylation of Ketones | Ketone, Allenamide | Access to tertiary amino alcohols, high stereoselectivity.[3][18] | >95% ee[18] |

Verification: Determining Optical Purity and Absolute Configuration

Synthesizing a chiral molecule is only half the battle; verifying its enantiomeric purity and determining its absolute configuration are equally critical steps. The term "optical purity" is a measure of the excess of one enantiomer over the other in a mixture, quantitatively expressed as enantiomeric excess (ee).[21]

Chiral Chromatography: The Gold Standard for Quantification

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and reliable techniques for determining the enantiomeric excess of a sample.[2][22]

-

Principle: These methods rely on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.[2] This differential interaction leads to different retention times, allowing for the separation and quantification of the two enantiomers. The ee is calculated from the integrated areas of the two separated peaks.

-

Causality in Method Development: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are exceptionally versatile and effective for a wide range of compounds, including alcohols and amines.[2][23][24] The mobile phase composition (e.g., normal-phase like hexane/isopropanol or polar organic mode) must be optimized to achieve baseline resolution, which is essential for accurate quantification.[24][25][26]

NMR Spectroscopy: A Powerful Structural and Quantitative Tool

While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by introducing a chiral environment.[27] This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra.[28]

-

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte (e.g., the hydroxyl or amino group) to form diastereomeric adducts.[28] The most renowned CDA for alcohols and amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[29][30]

-

Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the analyte, leading to chemical shift non-equivalence in the NMR spectrum.[28] This method is non-destructive but often results in smaller and more temperature-sensitive chemical shift differences.

Sources

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Epoxidation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The kinetic resolution of allylic alcohols by a non-enzymatic acylation catalyst; application to natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. semanticscholar.org [semanticscholar.org]

- 21. fiveable.me [fiveable.me]

- 22. pharmaguru.co [pharmaguru.co]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. grokipedia.com [grokipedia.com]

- 30. Mosher's acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Introduction: The Strategic Value of (R)-2-Amino-but-3-en-1-ol Hydrochloride in Chiral Synthesis

An Application Guide to Asymmetric Synthesis Using (R)-2-Amino-but-3-en-1-ol Hydrochloride

(R)-2-Amino-but-3-en-1-ol hydrochloride, a derivative of vinylglycine, is a highly versatile and valuable chiral building block in the field of asymmetric synthesis. Its structure is deceptively simple, yet it contains a rich combination of functional groups—a primary amine, a primary alcohol, and a vinyl group—all organized around a single stereocenter at the C2 position. This unique arrangement makes it an ideal starting material for the synthesis of a wide array of complex, enantiomerically pure molecules.[1] Its hydrochloride salt form enhances stability and solubility, simplifying its handling and application in various reaction media.[1]

For researchers and professionals in drug development, the ability to control stereochemistry is paramount, as the biological activity of a molecule is often dictated by its three-dimensional structure. (R)-2-Amino-but-3-en-1-ol serves as a cornerstone for introducing chirality, enabling the construction of privileged scaffolds such as chiral 1,2-amino alcohols, which are integral to numerous pharmaceutical agents, chiral auxiliaries, and ligands for asymmetric catalysis.[2][3][4] This guide provides an in-depth exploration of its applications, supported by detailed protocols and the mechanistic rationale behind its synthetic utility.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.

Table 1: Physicochemical Data for (R)-2-Amino-but-3-en-1-ol Hydrochloride

| Property | Value | Reference |

| CAS Number | 313995-40-3 | [5][6] |

| Molecular Formula | C₄H₁₀ClNO | [5] |

| Molecular Weight | 123.58 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

| InChI Key | DWGZNOXQUQANQJ-PGMHMLKASA-N | |

| SMILES | C=CN.Cl | [5] |

Safety and Handling:

(R)-2-Amino-but-3-en-1-ol hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral) and toxic to aquatic life with long-lasting effects. Some suppliers also note it can cause severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Store locked up.[7]

-

Incompatibility: Avoid contact with strong oxidizing agents, acids, and bases.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.[7]

Core Application I: Synthesis of Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of 1,2-amino alcohols is their conversion into oxazolidinone-based chiral auxiliaries, a strategy popularized by David A. Evans.[] These auxiliaries provide a robust method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[9][10]

Causality of Stereocontrol

The efficacy of an oxazolidinone auxiliary stems from its rigid, planar five-membered ring. When this ring is N-acylated, deprotonation generates a chelated Z-enolate. The bulky substituent at the C4 position (derived from the amino alcohol) effectively shields one face of the enolate plane. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective transformation.[10] The vinyl group from (R)-2-Amino-but-3-en-1-ol provides this crucial steric blockade.

Caption: Workflow for the synthesis and application of an oxazolidinone auxiliary.

Protocol 1: Synthesis of (R)-4-vinyl-2-oxazolidinone

Principle: This protocol describes the cyclization of (R)-2-Amino-but-3-en-1-ol with a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene, to form the corresponding oxazolidinone. The hydrochloride salt must first be neutralized.

Materials and Reagents:

-

(R)-2-Amino-but-3-en-1-ol hydrochloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM), anhydrous

-

Carbonyldiimidazole (CDI) or Triphosgene

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Neutralization: To a solution of (R)-2-Amino-but-3-en-1-ol hydrochloride (1.0 eq) in water, add an equimolar amount of NaOH (1.0 eq) at 0 °C and stir for 15 minutes.

-

Extraction: Extract the free amino alcohol into DCM (3 x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

-